Quinoline-2-sulfonamide
CAS No.: 952651-45-5
Cat. No.: VC4425930
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952651-45-5 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 |
| IUPAC Name | quinoline-2-sulfonamide |
| Standard InChI | InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) |
| Standard InChI Key | URMKWAIIKFEUKR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N |
Introduction
Synthesis and Crystallographic Insights
Synthesis Methodology
Quinoline-2-sulfonamide is synthesized via the reaction of quinoline-2-sulfonyl chloride with excess ammonia at low temperatures (-10°C) . The process yields high-purity crystals upon recrystallization from ethanol. This method ensures minimal side reactions, preserving the integrity of the sulfonamide group.
Crystal Structure and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction (SCXRD) analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The sulfamoyl NH₂ group participates in two intermolecular hydrogen bonds:
-
N2—H2⋯O1: Forms chains along the b-axis, creating a C(4) motif.
-
N2—H1⋯N1: Generates centrosymmetric dimers with an R₂²(10) motif .
These interactions stabilize the crystal lattice, with calculated interaction energies of ~4.4 kcal/mol per bridge for the C(4) chain and ~5.9 kcal/mol per bridge for the R₂²(10) dimer . Additional weak C—H⋯O interactions further consolidate the packing (Table 1).
Table 1: Hydrogen-Bond Geometry in Quinoline-2-Sulfonamide
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D—H⋯A (°) |
|---|---|---|---|---|
| N2—H2⋯O1ⁱ | 0.84 | 2.09 | 2.922 | 171 |
| N2—H1⋯N1ⁱⁱ | 0.80 | 2.18 | 2.962 | 165 |
| C6—H6⋯O1ⁱⁱⁱ | 0.93 | 2.66 | 3.431 | 141.5 |
Future Directions and Challenges
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and sulfonamide subunits could enhance potency and selectivity.
-
Cocrystallization Experiments: Exploring co-crystals with therapeutic targets (e.g., kinases) may elucidate binding mechanisms.
-
Toxicity Profiling: In vivo studies are needed to validate the safety of quinoline-2-sulfonamide derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume